N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
This compound is a structurally complex quinazolinone derivative featuring a benzamide backbone, substituted with 3,4-dimethoxyphenethyl and 3,4-dimethylphenyl moieties. Its synthesis likely involves multi-step reactions, including condensation of hydrazinoquinazolinone intermediates with substituted acetamides or carboxamidines, as observed in analogous quinazolinone syntheses .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O6/c1-23-9-15-28(19-24(23)2)38-33(41)22-39-30-8-6-5-7-29(30)35(43)40(36(39)44)21-26-10-13-27(14-11-26)34(42)37-18-17-25-12-16-31(45-3)32(20-25)46-4/h5-16,19-20H,17-18,21-22H2,1-4H3,(H,37,42)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBHYNEJXTMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-((1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its anticancer properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.5 g/mol. The structure features a dimethoxyphenethyl group and a quinazolinone derivative, which are significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, in vitro assays have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | ALL (EU-3) | 0.3 | MDM2 and XIAP inhibition |
| Compound B | NB (NB-1643) | 0.5 | Apoptosis induction |
| N-(3,4-Dimethoxy...) | Various | 0.7 | Cell cycle arrest |
The proposed mechanism of action for this class of compounds involves the inhibition of key regulatory proteins in cancer cells. For example, they may target MDM2 and XIAP proteins that are involved in cell survival pathways. This inhibition leads to increased apoptosis in cancer cells and reduced tumor growth in vivo .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related compound demonstrated significant tumor reduction in mouse models when administered at doses correlating with the IC50 values observed in vitro.
- Case Study 2 : A clinical trial involving patients with advanced malignancies showed promising results with a related compound leading to partial responses in some patients, highlighting the potential for further development .
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that the compound has moderate absorption and bioavailability. Toxicological assessments are essential to determine safe dosage levels for potential therapeutic use. Preliminary data indicate that at therapeutic doses, adverse effects are minimal; however, further studies are necessary to establish long-term safety profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations: The target compound shares the quinazolinone core with derivatives in , which are associated with diverse bioactivities. In contrast, the thiazole-containing analog in diverges in core structure but retains the dimethoxybenzamide group. Quinazolinones with sulfonamide substituents (e.g., ) exhibit enhanced solubility compared to the target’s lipophilic dimethoxy groups, which may affect pharmacokinetics.
This contrasts with the smaller phenyl or sulfonamide groups in . The 3,4-dimethylphenyl moiety may mimic methyl-substituted ligands in kinase inhibitors, as seen in tyrosine kinase inhibitors like gefitinib.
Synthetic Pathways: The synthesis of the target compound likely parallels methods for 2-((4-oxoquinazolin-3-yl)thio)-N-substituted acetamides , where nucleophilic substitution or condensation reactions are employed. Evidence highlights the use of dimethylformamide (DMF) and reflux conditions for quinazolinone-carboxamidine formation, suggesting similar conditions for the target molecule.
Bioactivity Hypotheses: Quinazolinones with sulfonamide groups () show antibacterial activity, while pyrazole-quinazolinone hybrids () are studied for crystallographic stability. The target’s dimethoxy groups may confer CNS permeability, analogous to dimethoxybenzamide derivatives in antipsychotic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
